molecular formula C7H6BrClO3S B13583568 2-Bromo-6-methoxybenzenesulfonyl chloride CAS No. 1261674-69-4

2-Bromo-6-methoxybenzenesulfonyl chloride

Cat. No.: B13583568
CAS No.: 1261674-69-4
M. Wt: 285.54 g/mol
InChI Key: SVJDLWOYMXELNX-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and methoxy groups at the 2 and 6 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and methoxy substituents can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring. These substituents can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .

Properties

CAS No.

1261674-69-4

Molecular Formula

C7H6BrClO3S

Molecular Weight

285.54 g/mol

IUPAC Name

2-bromo-6-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H6BrClO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3

InChI Key

SVJDLWOYMXELNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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